
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is used in scientific research for various purposes, including drug development, chemical synthesis, and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized processes for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters more precisely .
化学反应分析
Types of Reactions
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions can vary, but typically involve temperatures ranging from -78°C to 100°C and solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
科学研究应用
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems such as dopamine and serotonin.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, reward, and addiction. The compound may interact with specific receptors or enzymes involved in these pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Some similar compounds to (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid include:
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: A closely related compound with similar chemical properties and applications.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another pyrrolidine derivative with different stereochemistry and potentially different biological activities.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its interactions with biological targets and its overall chemical reactivity. This unique stereochemistry makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
(2R,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
InChI 键 |
PQKQBLZTEYWSMY-WDEREUQCSA-N |
手性 SMILES |
CN1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |
规范 SMILES |
CN1C(CCC1C(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


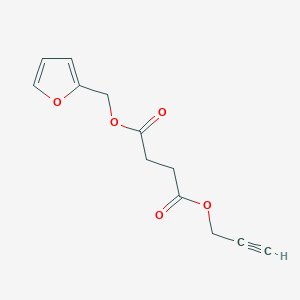
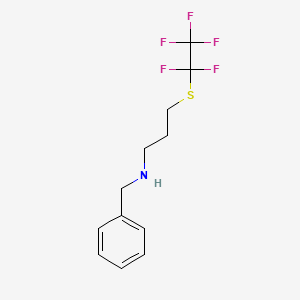

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)

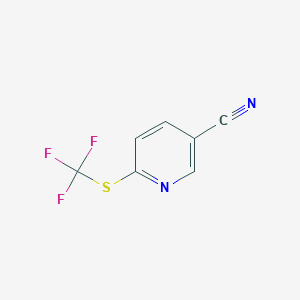
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
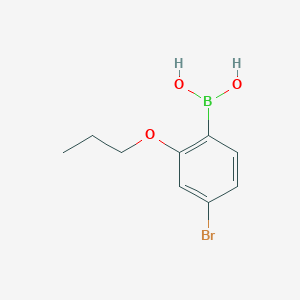
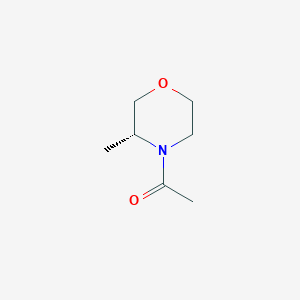

![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
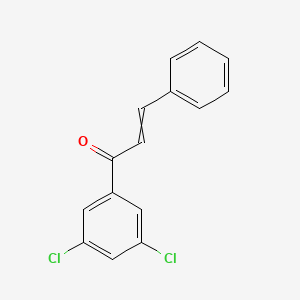
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
